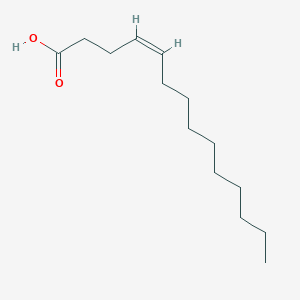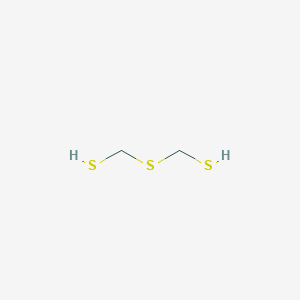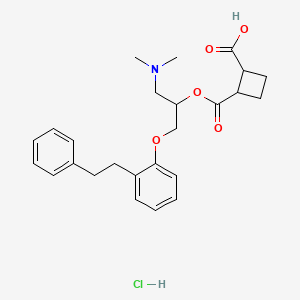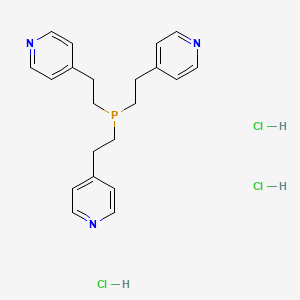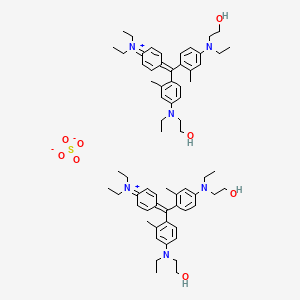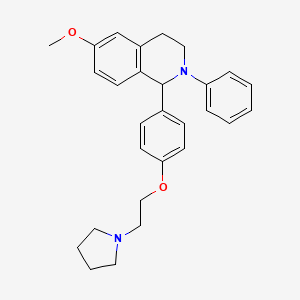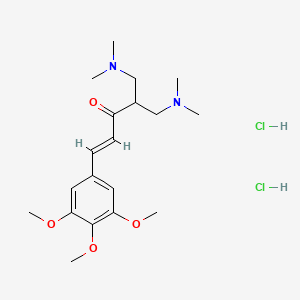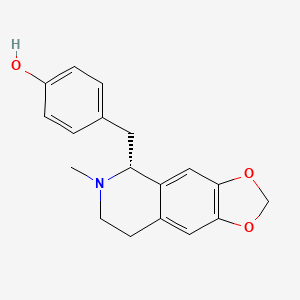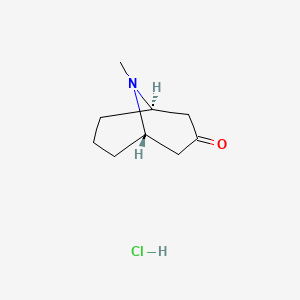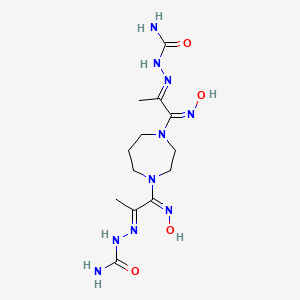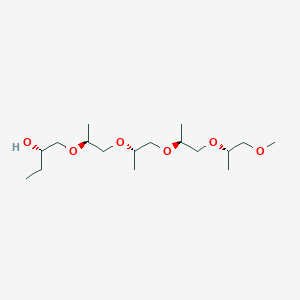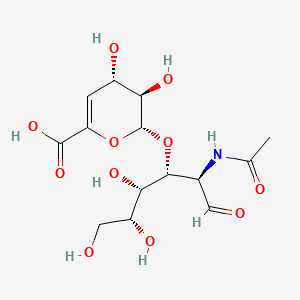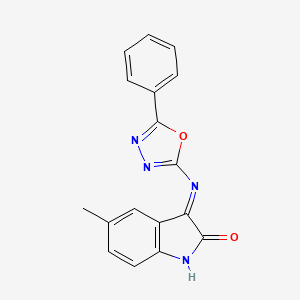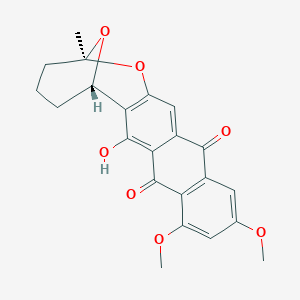
Averufin dimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Averufin dimethyl ether is a derivative of the anthraquinone compound averufin. It is an O-methylated derivative, specifically 6,8-O,O’-dimethyl-averufin, and is isolated from various strains of marine-derived fungi
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethers, including averufin dimethyl ether, can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH)
Chemical Reactions Analysis
Types of Reactions: Averufin dimethyl ether, like other ethers, undergoes cleavage reactions in the presence of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). These reactions typically result in the formation of alcohols and alkyl halides .
Common Reagents and Conditions: The most common reagents for the cleavage of ethers are strong acids like HBr and HI. The reaction conditions usually involve heating the ether with the acid to facilitate the cleavage process .
Major Products: The major products formed from the cleavage of this compound would be the corresponding alcohol and alkyl halide, depending on the specific structure of the ether and the conditions used.
Scientific Research Applications
It has shown significant biological activities, including antimicrobial, anticancer, and antioxidant properties . These activities make it a promising candidate for further research in medicinal chemistry and drug development.
Mechanism of Action
Averufin dimethyl ether exerts its effects by inhibiting mitochondrial respiration. This inhibition is likely due to its ability to uncouple oxidative phosphorylation, which can lead to the production of reactive oxygen species (ROS) and subsequent cellular damage . The specific molecular targets and pathways involved in this process are not fully understood, but the compound’s ability to disrupt mitochondrial function is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to averufin dimethyl ether include other O-methylated derivatives of anthraquinones, such as 6-O-methyl-averufin and other dimethyl ethers of anthraquinones .
Uniqueness: this compound is unique due to its specific structure and the biological activities it exhibits
Properties
CAS No. |
61470-56-2 |
|---|---|
Molecular Formula |
C22H20O7 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(1S,17S)-3-hydroxy-7,9-dimethoxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C22H20O7/c1-22-6-4-5-13(28-22)18-15(29-22)9-12-17(21(18)25)20(24)16-11(19(12)23)7-10(26-2)8-14(16)27-3/h7-9,13,25H,4-6H2,1-3H3/t13-,22-/m0/s1 |
InChI Key |
UOWSTUZKQCORDT-XMHCIUCPSA-N |
Isomeric SMILES |
C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC |
Canonical SMILES |
CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


